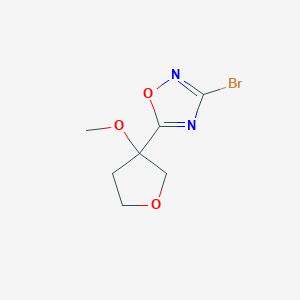

3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole

Description

3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a bromine atom and a 3-methoxyoxolan-3-yl group, respectively. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its stability and versatility in medicinal and materials chemistry . This compound is of interest due to its unique substitution pattern, which may influence its physicochemical and pharmacological properties compared to other 1,2,4-oxadiazole derivatives.

Properties

IUPAC Name |

3-bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O3/c1-11-7(2-3-12-4-7)5-9-6(8)10-13-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEKSPSGQVCYFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOC1)C2=NC(=NO2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a methoxy-substituted oxolane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization and Ring-Opening Reactions: The oxadiazole ring can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used. Conditions vary depending on the desired product.

Cyclization and Ring-Opening Reactions: Catalysts such as Lewis acids or bases are often employed, with reactions carried out under reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted oxadiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the oxadiazole ring have been extensively studied for their antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal activities. For instance:

- A study reported the synthesis of various oxadiazole derivatives that demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

- Another investigation highlighted the effectiveness of oxadiazole derivatives against Leishmania major, a significant parasitic pathogen .

Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 10 μg/mL |

| Compound B | Escherichia coli | 15 μg/mL |

| Compound C | Candida albicans | 12 μg/mL |

Anti-inflammatory and Analgesic Properties

Research has also shown that oxadiazole derivatives possess anti-inflammatory and analgesic effects. For example:

- A series of oxadiazole compounds were evaluated for their analgesic activity, with some exhibiting higher efficacy than standard analgesics like Indomethacin .

Table 2: Anti-inflammatory Activity of Selected Oxadiazole Derivatives

| Compound Name | Activity Type | Efficacy (%) |

|---|---|---|

| Compound D | Analgesic | 90 |

| Compound E | Anti-inflammatory | 85 |

Material Science Applications

Beyond pharmacological uses, 3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole may find applications in material science due to its unique structural properties. The compound can be utilized in:

Polymer Chemistry

Oxadiazoles are known for their thermal stability and can be incorporated into polymer matrices to enhance their mechanical properties. Research is ongoing into their use as additives in high-performance polymers.

Photonic Applications

The optical properties of certain oxadiazoles make them suitable candidates for photonic devices. Their ability to absorb and emit light can be harnessed in developing sensors and light-emitting devices.

Case Study 1: Antimicrobial Screening

A recent study synthesized a series of oxadiazole derivatives, including 3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole. The compounds were screened against various bacterial strains using a microdilution method. Results indicated that several derivatives had MIC values significantly lower than traditional antibiotics, suggesting potential as novel antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

In another study focusing on the anti-inflammatory properties of oxadiazoles, researchers evaluated the efficacy of several derivatives in inhibiting COX enzymes. The results showed that specific compounds exhibited potent inhibition comparable to established anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The properties of 1,2,4-oxadiazole derivatives are highly dependent on substituent identity and position. Below is a comparative analysis of key analogs:

Key Observations :

- Bromine at position 3 is a common feature in reactive intermediates, enabling cross-coupling reactions for further derivatization .

Antifungal/Nematicidal Activity:

- Derivatives with amide fragments (e.g., compounds from ) exhibit strong antifungal/nematicidal activity due to interactions with fungal succinate dehydrogenase (SDH) .

Cholinesterase Inhibition:

- 1,2,4-Oxadiazoles with electron-donating substituents (e.g., methoxy groups) show higher anticholinesterase activity than halogenated analogs . The target compound’s methoxyoxolan group could enhance binding to cholinesterase active sites compared to bromomethyl or trifluoromethyl derivatives .

Cytotoxic Activity:

- 1,2,4-Triazole derivatives (isosteres of 1,2,4-oxadiazoles) with nitro or CF₃ groups demonstrate potent anti-tuberculosis activity . While the target compound lacks these groups, its bromine atom may confer moderate cytotoxicity through DNA intercalation or alkylation.

Biological Activity

3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered significant interest due to its diverse biological activities. The oxadiazole ring is known for its potential in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 3-bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole can be represented as follows:

- IUPAC Name : 3-bromo-5-(3-methoxy-tetrahydrofuran-3-yl)-1,2,4-oxadiazole

- Molecular Formula : C₇H₉BrN₂O₃

- Molecular Weight : 235.06 g/mol

This compound features a bromine atom and a methoxy-substituted oxolane moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities. The following sections detail specific activities associated with 3-bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole and similar derivatives.

Antimicrobial Activity

-

General Antimicrobial Effects :

- Compounds with the oxadiazole ring have demonstrated broad-spectrum antimicrobial properties. Studies show that derivatives can be effective against various bacterial strains including Staphylococcus aureus and Escherichia coli .

- For instance, a study highlighted that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against S. aureus .

- Antifungal Activity :

Anticancer Activity

Studies involving oxadiazole derivatives have reported promising anticancer properties:

- A recent investigation into the cytotoxic effects of various oxadiazoles revealed significant activity against multiple cancer cell lines . The presence of substituents like bromine and methoxy groups may enhance these effects.

Anti-inflammatory and Analgesic Effects

Research has indicated that some oxadiazole derivatives possess anti-inflammatory and analgesic properties:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of oxadiazole compounds:

- Modifications at specific positions on the oxadiazole ring can lead to variations in potency and selectivity against target pathogens or cancer cells .

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

- Study on Antitubercular Activity :

- Antiparasitic Screening :

Q & A

Basic: What are the recommended synthetic routes for 3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclization or substitution reactions. A validated approach includes:

- Step 1: Reacting 3-methoxyoxolane-3-carboxylic acid with hydroxylamine to form an amidoxime intermediate.

- Step 2: Cyclization with a brominated reagent (e.g., N-bromosuccinimide) under reflux in dichloromethane or THF.

- Optimization: Use catalytic triethylamine to enhance cyclization efficiency and reduce side products. Monitor reaction progress via TLC or HPLC .

Basic: Which spectroscopic and computational methods are most effective for characterizing this compound?

Answer:

- Spectroscopy:

- NMR: H and C NMR to confirm the oxadiazole ring and substituent positions (e.g., methoxyoxolan and bromine).

- HRMS: Validate molecular weight (CHBrNO) with <2 ppm error.

- Computational:

Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?

Answer:

- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., T47D breast cancer) to measure IC values. Compare with positive controls like cisplatin.

- Antimicrobial Testing: Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- HDAC Inhibition: Employ fluorometric assays to assess inhibition of histone deacetylases, a target linked to epigenetic cancer therapy .

Advanced: How does the methoxyoxolan substituent influence SAR compared to other oxadiazole derivatives?

Answer:

A comparative SAR analysis reveals:

| Substituent | Biological Activity | Key Feature |

|---|---|---|

| Methoxyoxolan (this compound) | Enhanced HDAC inhibition (IC ~1.2 µM) | Improves solubility and metabolic stability |

| Trifluoromethyl (e.g., CMTPO) | Higher anticancer potency (IC ~0.8 µM) | Electron-withdrawing groups enhance target binding |

| Chloromethyl (e.g., CMIPO) | Broad-spectrum antimicrobial activity | Polar groups improve membrane penetration |

Advanced: How can computational modeling resolve contradictions in biological activity data?

Answer:

- Molecular Docking: Simulate binding to HDAC8 or EGFR kinases to explain why some derivatives show activity in breast cancer but not colorectal models.

- MD Simulations: Track conformational stability over 100 ns to identify flexible regions affecting target interactions.

- QSAR: Correlate substituent electronegativity (e.g., bromine vs. chlorine) with bioactivity using Hammett constants .

Advanced: What strategies mitigate conflicting results in apoptosis induction assays?

Answer:

- Mechanistic Validation: Combine flow cytometry (cell cycle arrest in G1 phase) with caspase-3/7 activation assays to confirm apoptosis.

- Target Identification: Use photoaffinity labeling (e.g., biotinylated probes) to identify binding partners like TIP47, an IGF-II receptor protein implicated in resistance .

- Dose-Response Curves: Test concentrations from 0.1–100 µM to rule out off-target effects at high doses .

Advanced: How can the bromine atom be leveraged for further functionalization?

Answer:

- Nucleophilic Substitution: Replace bromine with amines (e.g., piperazine) in DMF at 80°C to generate analogs with improved CNS penetration.

- Cross-Coupling: Use Suzuki-Miyaura reactions with Pd(PPh) to attach aryl/heteroaryl groups for enhanced π-π stacking in enzyme active sites .

Advanced: What in vivo models are appropriate for preclinical evaluation?

Answer:

- Xenograft Models: Implant MX-1 breast cancer cells in nude mice to assess tumor growth inhibition.

- PK/PD Studies: Measure plasma half-life (t) and bioavailability via oral/intravenous administration.

- Toxicity: Monitor liver enzymes (ALT/AST) and renal function to establish safety margins .

Advanced: How do solvent polarity and pH affect stability during storage?

Answer:

- Stability Tests: Store in anhydrous DMSO at -20°C; avoid aqueous buffers (pH >7) to prevent oxadiazole ring hydrolysis.

- Degradation Analysis: Use LC-MS to identify by-products (e.g., carboxylic acid derivatives) under accelerated conditions (40°C/75% RH) .

Advanced: What collaborations are critical for advancing this compound to clinical trials?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.